molecular formula C49H52N6O11 B15135478 2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B15135478
M. Wt: 901.0 g/mol
InChI Key: RJNFQVDPIFXYAO-UHFFFAOYSA-N
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Description

2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, triazole, and quinoline moieties

Preparation Methods

The synthesis of 2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of key intermediates, which are then subjected to various chemical transformations to form the final product. Common synthetic methods include:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole moiety.

    Attachment of the quinoline ring: The quinoline ring is introduced through a series of condensation reactions, often involving the use of catalysts to facilitate the process.

    Incorporation of the methoxy and carboxylate groups: These functional groups are added through nucleophilic substitution reactions, using reagents such as methoxyethyl chloride and carboxylic acid derivatives.

Industrial production methods for this compound may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, and can include a variety of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C49H52N6O11

Molecular Weight

901.0 g/mol

IUPAC Name

2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C49H52N6O11/c1-29-42(49(61)65-23-22-62-2)43(45-36(50-29)25-31(26-38(45)56)34-14-6-7-16-39(34)63-3)30-12-10-13-33(24-30)66-28-32-27-54(53-52-32)20-8-4-5-9-21-64-40-17-11-15-35-44(40)48(60)55(47(35)59)37-18-19-41(57)51-46(37)58/h6-7,10-17,24,27,31,37,43,50H,4-5,8-9,18-23,25-26,28H2,1-3H3,(H,51,57,58)

InChI Key

RJNFQVDPIFXYAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)OCC5=CN(N=N5)CCCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)OCCOC

Origin of Product

United States

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